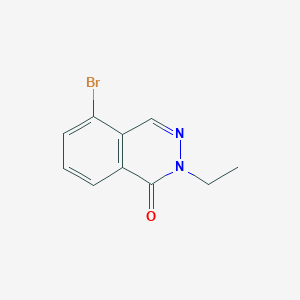

5-Bromo-2-ethylphthalazin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

5-bromo-2-ethylphthalazin-1-one |

InChI |

InChI=1S/C10H9BrN2O/c1-2-13-10(14)7-4-3-5-9(11)8(7)6-12-13/h3-6H,2H2,1H3 |

InChI Key |

RPAWBMVQXZFLAL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=C(C=N1)C(=CC=C2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 5-Bromo-2-ethylphthalazin-1(2H)-one can be achieved, confirming the core structure and the specific substitution pattern.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental information for structural verification.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating free rotation and coupling between adjacent protons. The aromatic region would display signals for the three protons on the bromo-substituted benzene (B151609) ring. Their chemical shifts and coupling patterns are crucial for confirming the 5-bromo substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.3 (triplet) | ~15 |

| Ethyl CH₂ | ~4.2 (quartet) | ~45 |

| Aromatic CH | ~7.5 - 8.5 (multiplets) | ~125 - 135 |

| Aromatic C-Br | - | ~120 |

| Aromatic C-C=O | - | ~128 |

| Aromatic C-N | - | ~145 |

| C=O | - | ~160 |

Note: These are predicted values based on typical shifts for similar functional groups and structures.

Two-dimensional (2D) NMR experiments are essential for establishing unambiguous correlations between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the ethyl group (correlation between CH₂ and CH₃ protons) and to trace the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be used to confirm spatial relationships, for example, between the N-ethyl group's methylene protons and the proton at the C8 position of the phthalazinone ring.

Collectively, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, key expected absorptions include:

C=O Stretching: A strong absorption band is expected for the amide carbonyl group. In cyclic amides (lactams), this band typically appears in the range of 1650-1700 cm⁻¹. pg.edu.pl Conjugation with the aromatic system can influence this frequency.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-H Stretching: Absorptions for aromatic C-H bonds are typically found just above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the ethyl group appear just below 3000 cm⁻¹.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.info

Absence of N-H Stretching: The N-ethylated structure of the compound means there is no N-H bond. The absence of a characteristic N-H stretching band (typically around 3200-3400 cm⁻¹) in the spectrum would provide strong evidence for the N2-substitution. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide) | ~1670 | Strong |

| Aromatic C=C | ~1450-1600 | Medium to Weak |

| Aromatic C-H | ~3050-3150 | Medium to Weak |

| Aliphatic C-H | ~2850-2975 | Medium |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. While FT-IR measures absorption, Raman measures the scattering of light. Vibrations that are weak or inactive in IR, such as those from symmetric, non-polar bonds, are often strong in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, providing additional confirmation of the structural features. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

For this compound (C₁₀H₉BrN₂O), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. docbrown.info

The fragmentation pattern provides further structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethyl radical (•CH₂CH₃).

Loss of ethene (CH₂=CH₂) via a rearrangement.

Loss of a neutral carbon monoxide (CO) molecule from the phthalazinone ring.

Cleavage of the bromine atom.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 252/254 | [M]⁺ (Molecular Ion) |

| 223/225 | [M - C₂H₅]⁺ |

| 224/226 | [M - C₂H₄]⁺ |

| 173 | [M - Br]⁺ |

Note: The m/z values are based on the most abundant isotopes and the presence of both ⁷⁹Br and ⁸¹Br.

The combination of the molecular ion's isotopic pattern and the logical fragmentation pathways observed in the mass spectrum serves as a final, powerful confirmation of the identity of this compound. raco.catnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of a synthesized compound by providing its exact mass. Unlike nominal mass measurements, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the determination of a unique elemental formula, distinguishing it from other potential formulas that may have the same nominal mass.

For this compound, the molecular formula is C₁₀H₉BrN₂O. The presence of bromine is a key isotopic signature, as it naturally occurs as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Consequently, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺, with two peaks of nearly equal intensity separated by approximately 2 Da.

The theoretical exact mass for the most abundant isotopologues can be calculated and compared with the experimental data. A close match between the measured and calculated exact mass (typically within a 5 ppm error) provides strong evidence for the assigned elemental composition.

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| [M]⁺˙ | C₁₀H₉⁷⁹BrN₂O | ⁷⁹Br | 251.9953 |

| [M]⁺˙ | C₁₀H₉⁸¹BrN₂O | ⁸¹Br | 253.9932 |

| [M+H]⁺ | C₁₀H₁₀⁷⁹BrN₂O | ⁷⁹Br | 253.0031 |

| [M+H]⁺ | C₁₀H₁₀⁸¹BrN₂O | ⁸¹Br | 255.0010 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to further confirm the chemical structure by analyzing the fragmentation patterns of a selected precursor ion. nationalmaglab.org In an MS/MS experiment, the molecular ion (or a protonated variant) of this compound is isolated (MS1), subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions are then mass-analyzed (MS2). wikipedia.org The fragmentation process is not random and provides a structural fingerprint of the molecule. youtube.com

The fragmentation of N-alkylated phthalazinones typically involves characteristic losses. For this compound, the ethyl group at the N2 position is a likely site for initial fragmentation. A plausible pathway would involve the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement or cleavage, leading to the formation of a 5-bromophthalazin-1(2H)-one radical cation. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or cleavage of the heterocyclic ring.

Analysis of the fragmentation patterns of related phthalate (B1215562) metabolites has shown characteristic cleavages that can be diagnostic. nih.gov For instance, the phthalazinone core itself can undergo ring-opening and subsequent fragmentations. The presence of the bromine atom would also influence the fragmentation, and fragments retaining the bromine atom would exhibit the characteristic isotopic doublet. By piecing together the observed fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the positions of the bromo and ethyl substituents.

Table 2: Plausible MS/MS Fragmentation Pathways for [C₁₀H₁₀⁷⁹BrN₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 253.0031 | [C₈H₆⁷⁹BrN₂O+H]⁺ | C₂H₄ (Ethene) | 225.9718 |

| 253.0031 | [C₉H₇⁷⁹BrN₂]⁺ | CO (Carbon Monoxide) | 224.9898 |

| 225.9718 | [C₇H₄⁷⁹BrN₂]⁺ | CO (Carbon Monoxide) | 197.9612 |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation of this compound or Analogues

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal's unit cell can be determined.

While a crystal structure for this compound is not publicly available, analysis of related substituted phthalazinone and pyridazinoindole structures reveals key structural features. researchgate.netmdpi.com For example, a study on a phthalazinone pyrazole (B372694) derivative showed that the phthalazinone core is essentially planar. researchgate.net It is expected that the phthalazinone ring system in this compound would also be largely planar. The analysis would precisely determine the conformation of the N-ethyl group relative to this plane and the exact geometry of the carbon-bromine bond.

Table 3: Representative Crystallographic Data for an Analogous Heterocyclic Compound (1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole) mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

This data is for an analogous compound and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. rsc.org Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and crystal morphology. mdpi.com

For this compound, several types of intermolecular interactions would be anticipated. The planar phthalazinone core could facilitate π-π stacking interactions between adjacent molecules. rsc.orgaps.org The presence of the carbonyl group and nitrogen atoms allows for the formation of hydrogen bonds, particularly if co-crystallized with solvent molecules or if other hydrogen bond donors are present in the crystal lattice. researchgate.net

Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule, such as the oxygen of the carbonyl group. researchgate.net The analysis of the crystal structure would involve identifying and quantifying these interactions, providing insight into the supramolecular assembly of the compound in the solid state. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. rsc.orgmdpi.com

Computational and Theoretical Investigations of 5 Bromo 2 Ethylphthalazin 1 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of organic compounds. By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and iteratively adjusting their positions.

For 5-Bromo-2-ethylphthalazin-1(2H)-one, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would predict key structural parameters. The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. These calculations would likely confirm the planarity of the core phthalazinone ring system, while defining the orientation of the ethyl group. Comparing these calculated parameters with experimental data from techniques like X-ray crystallography, if available, is crucial for validating the computational model. Studies on similar heterocyclic compounds have demonstrated excellent agreement between DFT-optimized geometries and experimental structures. nih.govresearchgate.net

Interactive Table: Predicted Molecular Geometry Parameters for this compound (Illustrative)

This table presents typical data obtained from a DFT geometry optimization. The values are illustrative and based on standard bond lengths and angles for similar structures.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C1-N2 | ~1.38 Å |

| Bond Length | N2-N3 | ~1.39 Å |

| Bond Length | C5-Br | ~1.90 Å |

| Bond Length | N2-C(ethyl) | ~1.47 Å |

| Bond Angle | C1-N2-N3 | ~118° |

| Bond Angle | Br-C5-C4a | ~120° |

| Dihedral Angle | C4-C4a-N3-N2 | ~0° (Planar) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be distributed over the electron-rich phthalazinone ring system, while the LUMO would also be located across the π-conjugated system. The electron-withdrawing bromine atom would influence the energy levels of these orbitals. FMO analysis helps predict how the molecule will interact with electrophiles and nucleophiles. researchgate.netnih.gov

Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

This table shows representative energy values for HOMO, LUMO, and related chemical descriptors derived from FMO analysis. Exact values would require a specific DFT calculation.

| Parameter | Definition | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.7 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.35 eV |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. They are generated by mapping the electrostatic potential onto the electron density surface. These maps use a color spectrum to indicate different potential regions: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the phthalazinone ring would also exhibit negative potential. In contrast, the hydrogen atoms of the ethyl group and the aromatic ring would show regions of positive potential (blue). The MEP map provides a clear, intuitive guide to the molecule's reactive sites.

Quantum chemical calculations can predict key thermochemical properties such as enthalpy, entropy, and Gibbs free energy. These parameters are vital for determining the feasibility and spontaneity of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete reaction pathway can be mapped out.

For this compound, thermochemical calculations could be used to predict its heat of formation and thermal stability. mdpi.com Furthermore, these methods can model potential reactions, such as nucleophilic substitution at the bromine-substituted carbon or reactions involving the carbonyl group. By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and identify the most likely mechanistic pathways.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information about the conformational flexibility and dynamic behavior of a molecule.

The phthalazinone core of the molecule can theoretically exist in different tautomeric forms. The primary form is the lactam (amide) tautomer, this compound. However, it could potentially exist in equilibrium with its lactim (imidol) tautomer, 5-Bromo-1-ethoxy-2-ethylphthalazine.

Computational studies on the parent phthalazinone ring have shown that the lactam form is significantly more stable than the lactim form. chemmethod.comresearcher.life This stability is a general feature of such heterocyclic systems. MD simulations and DFT calculations can quantify this energy difference. For this compound, simulations in different solvents could reveal the influence of the environment on this equilibrium. While the lactam form is expected to be overwhelmingly predominant, the potential for tautomerization is an important aspect of its chemical character.

Furthermore, conformational analysis via MD simulations can explore the rotation of the ethyl group attached to the nitrogen atom, identifying the most stable rotamers and the energy barriers between them. cu.edu.eg This provides insight into the molecule's flexibility and the range of shapes it can adopt in solution.

Simulation of Intermolecular Interactions and Self-Assembly

The self-assembly of this compound into ordered supramolecular structures is governed by a variety of non-covalent intermolecular interactions. Computational simulations are employed to model these forces and predict how molecules arrange themselves in the solid state. The key interactions driving the self-assembly process include hydrogen bonds, halogen bonds, and π-π stacking.

Molecular Modeling and Docking Studies (focused on chemical interactions, not biological efficacy)

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another. While frequently used in drug discovery, these methods are also invaluable for understanding fundamental chemical recognition and interaction mechanisms between a molecule and various model chemical partners.

Prediction of Binding Modes and Interaction Energies with Model Chemical Reagents

Docking simulations can predict how this compound interacts with simple chemical reagents, providing insights into its chemical reactivity and binding preferences. In such a study, the phthalazinone derivative is treated as a ligand, and a model reagent (e.g., phenol, pyridine) acts as a receptor. The simulation calculates the most stable binding poses and estimates the interaction energy, which indicates the strength of the non-covalent association. These studies can highlight the relative contributions of different functional groups to molecular recognition.

Illustrative Docking Results with Model Reagents

| Model Reagent | Dominant Predicted Interaction Type | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Phenol | Hydrogen bond (carbonyl O···H-O of phenol) | -5.8 |

| Pyridine | π-π Stacking (phthalazinone ring···pyridine ring) | -4.5 |

| 1,4-Dihalogenated Benzene (B151609) | Halogen bond (C-Br···Halogen of reagent) | -3.9 |

Note: The data in this table is illustrative, based on established principles of non-covalent interactions, and serves to exemplify the type of results obtained from molecular docking studies.

Computational Insights into Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity can be effectively explored using computational methods derived from Density Functional Theory (DFT). mdpi.com These calculations provide information about the electronic properties of the molecule.

Key descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution across the molecule. nih.gov For this compound, the MEP would show an electron-rich (negative potential) region around the carbonyl oxygen, identifying it as a prime site for electrophilic attack. In contrast, hydrogen atoms would exhibit positive potential. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity.

These computational tools allow for a detailed prediction of the molecule's behavior in chemical reactions. mdpi.com

Supramolecular Chemistry at the Theoretical Level

The study of supramolecular chemistry involves understanding the non-covalent forces that dictate the assembly of molecules into larger, functional systems. Theoretical analysis provides a framework for dissecting these complex interactions.

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

Hirshfeld surface analysis and the associated 2D fingerprint plots are used to quantify the full range of intermolecular contacts in a crystal. mdpi.commdpi.com This analysis provides a percentage contribution for each type of interaction, offering a clear picture of the forces upholding the crystal structure. In a crystalline form of this compound, a complex network of weak C-H···O and C-H···N hydrogen bonds, Br···H contacts, and other van der Waals forces would be expected to work in concert to ensure stability.

Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Typical Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | ~40-50% |

| C···H / H···C | ~15-20% |

| O···H / H···O | ~10-15% |

| Br···H / H···Br | ~8-12% |

| C···C (π-stacking) | ~5-8% |

| N···H / H···N | ~2-4% |

Note: This table presents typical percentage ranges for bromo-N-heterocyclic compounds to illustrate the expected distribution of non-covalent interactions.

Electron Donor-Acceptor Interactions

Electron donor-acceptor (EDA) complexes are formed through weak interactions between an electron-rich donor and an electron-poor acceptor. beilstein-journals.org The phthalazinone ring system, influenced by electronegative nitrogen and oxygen atoms, can function as an electron acceptor. It can engage in π-π stacking interactions with electron-rich aromatic rings.

Furthermore, the bromine atom is a key player in forming specific EDA interactions known as halogen bonds. rsc.org Due to an anisotropic distribution of electron density, the bromine atom possesses an electropositive region (a "σ-hole") opposite the C-Br covalent bond, which can interact favorably with an electron donor (a Lewis base), such as the lone pair on an oxygen or nitrogen atom. mdpi.comrsc.org Computational modeling can confirm and quantify the strength of these halogen bonds, revealing their critical role in directing the supramolecular architecture.

Reactivity and Mechanistic Studies of 5 Bromo 2 Ethylphthalazin 1 2h One

Electrophilic Aromatic Substitution Reactions on the Phthalazinone Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. youtube.commasterorganicchemistry.com In the case of 5-Bromo-2-ethylphthalazin-1(2H)-one, the reaction's regioselectivity is controlled by the directing effects of the two substituents on the benzene ring: the bromine atom at C5 and the fused heterocyclic ring system.

The reaction proceeds through a two-step mechanism:

Attack of the electrophile : The aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as the Wheland intermediate. This step disrupts the aromaticity and is the rate-determining step. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The directing effects of the existing substituents are crucial:

Phthalazinone Ring : The heterocyclic portion of the molecule, particularly due to the electron-withdrawing nature of the carbonyl group and the nitrogen atoms, deactivates the aromatic ring towards electrophilic attack. This deactivation means that harsher reaction conditions are typically required compared to benzene. lumenlearning.com

Bromo Group : Halogens are deactivating substituents due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate when the attack occurs at these positions. mt.com

In this compound, the bromine is at the C5 position. Therefore, it directs incoming electrophiles to the C6 (ortho) and C8 (para) positions. The C4a-C8a bond prevents substitution at the other ortho position. The deactivating nature of the phthalazinone ring further influences the final substitution pattern, making a precise prediction of the major product complex without experimental data.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Target Positions |

| Bromo | C5 | -I, +R | Deactivating | Ortho, Para | C6, C8 |

| Phthalazinone Ring | Fused | -I, -R | Deactivating | Meta (to the activating part) | C6, C8 (relative to the point of fusion) |

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). masterorganicchemistry.com For this specific compound, these reactions would be expected to yield a mixture of 5,6-disubstituted and 5,8-disubstituted products.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C5 position is attached to an aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) and, more commonly, transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov In this compound, the fused phthalazinone ring is electron-withdrawing, which can facilitate the SNAr mechanism. This pathway involves the attack of a nucleophile on the carbon bearing the bromine, forming a Meisenheimer complex, followed by the departure of the bromide ion. researchgate.net Reactions with strong nucleophiles like phenoxides have been reported for other bromo-triazines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile method for the functionalization of the C5 position involves palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for creating new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide. A study on 4-bromophthalazinones demonstrated successful Pd-catalyzed amination with various amines. beilstein-journals.orgnih.gov Similar reactivity is expected for the 5-bromo isomer.

Table 2: Representative Cross-Coupling Reactions at the C5 Position

| Reaction Name | Reagent | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | 5-Aryl-2-ethylphthalazin-1(2H)-one |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | 5-(Dialkylamino)-2-ethylphthalazin-1(2H)-one |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-2-ethylphthalazin-1(2H)-one |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 5-Alkenyl-2-ethylphthalazin-1(2H)-one |

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

Reactions at the N2-Ethyl Position and Phthalazinone Nitrogen Atoms

The reactivity at the nitrogen centers of the phthalazinone core primarily involves the N2-ethyl group and the lone pair on the N3 atom.

Reactions of the N2-Ethyl Group: The N-ethyl group is generally stable. The introduction of this group is typically achieved through the alkylation of the corresponding N-H phthalazinone with an ethyl halide in the presence of a base. nih.gov Reactions involving the ethyl group itself are less common but could include radical-initiated processes under specific conditions. More significantly, the N-acyl structure is crucial for directing C-H functionalization, as discussed in the next section.

Reactivity of the Phthalazinone Nitrogens: The N2 nitrogen is part of an amide-like system, and its lone pair is delocalized into the carbonyl group, rendering it non-basic. The N3 nitrogen, however, possesses a lone pair that is more available for coordination or protonation, although its basicity is relatively low due to the influence of the adjacent electron-withdrawing groups. Recent research has shown that phthalazines can be activated by N-acylation, forming N-acyl-phthalazinium halides, which can then undergo dearomatization reactions through nucleophilic attack. acs.org This suggests that the N3 position can be involved in reactions after activation.

Directed C-H Functionalization of the Phthalazinone Core

Transition-metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of heterocyclic compounds. rsc.orgnih.govcornell.edu In phthalazinone systems, the amide functionality at the N2 position can act as a directing group, guiding the metal catalyst to selectively activate the C-H bond at the C8 position.

This strategy provides an atom-economical way to introduce new functional groups without the need for pre-functionalized substrates. The reactions are typically catalyzed by rhodium (Rh) or ruthenium (Ru) complexes. rsc.orgnih.gov

Oxidative Alkenylation Reactions

Ruthenium(II)-catalyzed oxidative C-H alkenylation allows for the formation of a new C-C double bond at the C8 position. nih.gov The reaction typically involves the coupling of the phthalazinone with an alkene in the presence of an oxidant. The proposed mechanism involves the formation of a ruthenacycle intermediate, followed by migratory insertion of the alkene and reductive elimination.

Hydroarylation and Halogenation Reactions

Ruthenium(II) catalysis can also be used to achieve hydroarylation of maleimides with phthalazinones, where product selectivity between hydroarylation and oxidative dehydrogenation can be controlled by the choice of additives. rsc.org This process also occurs at the C8 position, directed by the N2-amide. Similarly, directed C-H iodination has been demonstrated using N-iodosuccinimide under rhodium catalysis. rsc.org

Table 3: Examples of Directed C-H Functionalization Reactions at C8

| Reaction Type | Reagent | Catalyst | Product |

| Oxidative Alkenylation | Alkene (e.g., ethyl acrylate) | [RuCl₂(p-cymene)]₂ | 8-Alkenyl-5-bromo-2-ethylphthalazin-1(2H)-one |

| Hydroarylation | Maleimide | [RuCl₂(p-cymene)]₂ | 8-(Succinimide-yl)-5-bromo-2-ethylphthalazin-1(2H)-one |

| Halogenation | N-Iodosuccinimide (NIS) | [RhCp*Cl₂]₂ | 5-Bromo-8-iodo-2-ethylphthalazin-1(2H)-one |

Ring-Opening and Ring-Closing Transformations of the Phthalazinone Moiety

Ring-Opening Reactions: The phthalazinone ring system is generally stable due to its aromatic and amide resonance contributions. However, under forcing conditions, ring-opening can be achieved.

Hydrolysis: Strong acidic or basic hydrolysis can cleave the amide bond (N2-C1), leading to the formation of a 2-(2-carboxy-4-bromophenyl)propanehydrazide derivative.

Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl and potentially lead to ring cleavage.

These transformations are less common and require overcoming the inherent stability of the heterocyclic ring. youtube.com

Ring-Closing Transformations: The synthesis of the phthalazinone core itself is a ring-closing reaction. The most common method involves the condensation of a 2-acylbenzoic acid derivative with a hydrazine (B178648). For this compound, the synthesis would start from 4-bromo-2-formylbenzoic acid (or a related derivative) and ethylhydrazine (B1196685). The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the final phthalazinone ring structure. longdom.org

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

There is no available information from kinetic or isotopic labeling studies that would elucidate the reaction mechanisms involving this compound. Such studies are crucial for understanding reaction rates, determining rate-limiting steps, and identifying the involvement of specific atoms in bond-breaking and bond-forming processes. Without experimental data, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.

Role of Tautomerism in Reactivity Profiles

The potential for this compound to exist in different tautomeric forms, such as the lactam and lactim forms, is a recognized possibility for phthalazinone structures. The equilibrium between these tautomers can significantly influence the compound's reactivity, directing the course of chemical transformations. However, no specific studies have been published that explore or quantify the tautomeric equilibrium for this compound or link its tautomeric forms to specific reactivity profiles.

While general principles of phthalazinone chemistry suggest the importance of these areas of study, the specific experimental data required to generate a thorough and informative article on this compound is not present in the current body of scientific literature. Further original research would be necessary to provide the detailed findings requested.

Applications in Advanced Materials Science

Incorporation into Polymer Architectures

The phthalazinone moiety is a key component in the synthesis of high-performance polymers, lending them enhanced thermal and mechanical properties.

Phthalazinone-Based Poly(ether ketone)s (PPEKs) and Their Derivatives

Phthalazinone-based poly(ether ketone)s (PPEKs) are a class of engineering thermoplastics known for their excellent heat resistance, good solubility, and robust mechanical qualities. capes.gov.br The introduction of the bulky, non-coplanar phthalazinone group into the poly(aryl ether ketone) (PAEK) backbone disrupts chain packing, which can improve solubility without significantly compromising thermal stability. capes.gov.br

The primary synthetic route to PPEKs is through aromatic nucleophilic substitution polycondensation. capes.gov.brvt.edu This process typically involves the reaction of a phthalazinone-containing bisphenol monomer with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone (B49673) or 4,4'-dichlorobenzophenone. capes.gov.br

The synthesis of the key bisphenol monomer, 4-(4-hydroxyphenyl)-2H-phthalazin-1-one (DHPZ), is a foundational step. The alkylation of the phthalazinone's nitrogen atom, for instance with an ethyl group as seen in the subject compound, can be achieved selectively under specific reaction conditions. It is known that potassium salts of phthalazinones or their bromo derivatives are selectively alkylated on the nitrogen atom. nih.gov The polymerization is generally carried out in a high-boiling polar aprotic solvent like sulfolane (B150427) at elevated temperatures. capes.gov.br

Modifying the structure of the phthalazinone moiety, particularly by introducing different side-groups, has a significant impact on the final properties of the PPEK resin. The application of some PPEKs can be limited by poor thermoforming processability. To address this, researchers have prepared series of PPEKs with different side-groups (e.g., -H, -CH₃, -Ph) on the phthalazinone ring to study the effects on thermal stability and processability. nih.govresearchgate.net

The introduction of methyl (–CH₃) or phenyl (–Ph) groups can significantly lower the melt viscosity of the resin, which is beneficial for processing. nih.govresearchgate.net This is attributed to the bulky side-groups increasing the free volume within the polymer and reducing entanglements between the molecular chains. nih.govresearchgate.net While this enhancement in processability is achieved, it often comes with a slight decrease in the thermal stability of the polymer. nih.govresearchgate.net Nevertheless, these modified PPEK films can display excellent tensile strength. nih.govresearchgate.net This demonstrates that by introducing appropriate bulky yet rigid side-groups, a balance can be struck to create novel PPEK resins with good thermal resistance, easier processing, and excellent mechanical properties. nih.govresearchgate.net

Table 1: Effect of Side-Group Modification on PPEK Properties

| Property | PPEK (-H) | PPEK (-CH₃) | PPEK (-Ph) | Effect of Side-Group |

| Glass Transition Temp. (Tg) | Lower | Higher | Higher | Introduction of methyl or phenyl groups can increase the Tg due to restricted chain mobility. nih.gov |

| Melt Viscosity | High | Significantly Reduced | Significantly Reduced | Bulky side-groups increase molecular free volume, reducing chain entanglement and viscosity. nih.govresearchgate.net |

| Thermal Stability | High | Slightly Decreased | Slightly Decreased | Introduction of side-groups can slightly lower the decomposition temperature. nih.govresearchgate.net |

| Tensile Strength | Good | Excellent | Excellent | Resin films with methyl or phenyl side-groups exhibit excellent tensile strength. nih.govresearchgate.net |

Covalent Triazine Frameworks (CTFs) Utilizing Phthalazinone Building Blocks

Covalent triazine frameworks (CTFs) are a class of porous organic polymers constructed from aromatic nitrile monomers, resulting in a network of triazine rings. acs.org These materials are noted for their high stability, permanent porosity, and nitrogen-rich skeletons. acs.orgrsc.org

Researchers have successfully synthesized new classes of phthalazinone-based covalent triazine frameworks (PHCTFs) through an ionothermal process. rsc.orgrsc.org This method involves the trimerization of rigid dicyano or tricyano building blocks containing the phthalazinone core in molten zinc chloride (ZnCl₂) at high temperatures. rsc.orgresearchgate.net The rigid and twisted structure of the phthalazinone moiety helps in creating a robust and porous framework. rsc.orgresearchgate.net

These PHCTFs exhibit high specific surface areas, with Brunauer-Emmett-Teller (BET) values reaching up to 1845 m²/g. rsc.org The inherent nitrogen- and oxygen-rich nature of the phthalazinone core gives the frameworks a strong affinity for carbon dioxide, leading to high CO₂ uptake capacities. rsc.orgrsc.org This makes them promising materials for gas storage and separation applications. rsc.org

Table 2: Gas Adsorption Properties of Phthalazinone-Based Covalent Triazine Frameworks (PHCTFs)

| Gas | Adsorption Conditions | Uptake Capacity | Reference |

| CO₂ | 273 K / 1 bar | Up to 17.8 wt% | rsc.orgresearchgate.net |

| H₂ | 77 K / 1 bar | Up to 1.92 wt% | rsc.org |

| CO₂/N₂ Selectivity | - | Up to 142 | rsc.orgresearchgate.net |

| CO₂/CH₄ Selectivity | - | Up to 12 | rsc.org |

Coordination Chemistry and Ligand Design

The phthalazinone skeleton contains both nitrogen and oxygen atoms, making it a candidate for use as a ligand in coordination chemistry. The arrangement of these heteroatoms allows for various binding modes with metal ions.

Phthalazinones as N- and O-Donor Ligands

The phthalazinone molecule is considered a potential tridentate NNO ligand. nih.gov However, in many described complexes, coordination primarily occurs through the exocyclic carbonyl oxygen atom. nih.gov

Recent research has focused on modifying the phthalazinone structure to enhance its coordination capabilities and engage the nitrogen atoms in binding. The synthesis of 4-aminophthalazinones, for example, introduces an additional nitrogen donor site. nih.gov The complexation behavior of these aminophthalazinone derivatives with copper(II) ions has been investigated, demonstrating that these modified ligands can form stable coordination compounds. nih.govresearchgate.net Placing a substituent with a donor nitrogen atom at the 4-position of the phthalazinone skeleton can encourage a different coordination mode with the metal ion than previously observed. researchgate.net This opens up possibilities for designing novel phthalazinone-based ligands for applications in catalysis, sensing, and medicinal chemistry. doi.org The broader phthalazine (B143731) moiety has been used as a central bridging unit in dinuclear metal complexes, showcasing the ability of the ring nitrogens to coordinate with metal centers. rsc.org

Formation of Coordination Compounds with Transition Metal Ions

The phthalazinone scaffold, with its nitrogen and oxygen donor atoms, presents a promising framework for the formation of coordination compounds with transition metal ions. Transition metals are characterized by their partially filled d-orbitals, which allows them to form a variety of complex ions with different geometries and magnetic properties. The nitrogen atoms of the phthalazinone ring and the exocyclic carbonyl oxygen can act as Lewis bases, donating electron pairs to a transition metal center, which acts as a Lewis acid. This interaction leads to the formation of coordination complexes.

The synthesis of transition metal complexes with ligands containing similar heterocyclic structures, such as pyrazolones and triazoles, has been extensively studied. nih.govnih.gov For instance, research has shown that ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol can act as bidentate ligands, coordinating with metal ions through sulfur and amine groups to form stable chelate rings. nih.gov Similarly, acylpyrazolone ligands have been shown to form structurally diverse coordination complexes with a range of transition metals, lanthanides, and actinides. nih.gov

Based on these precedents, it is conceivable that 5-Bromo-2-ethylphthalazin-1(2H)-one could coordinate with transition metal ions such as copper(II), nickel(II), zinc(II), and cadmium(II). nih.gov The coordination could occur through the lone pair of electrons on one of the ring nitrogen atoms and the oxygen atom of the carbonyl group, forming a stable five- or six-membered chelate ring. The presence of the bromo and ethyl substituents on the phthalazinone core can influence the electronic properties and steric hindrance of the ligand, which in turn would affect the stability and geometry of the resulting metal complexes. Further research is needed to synthesize and characterize such complexes to fully understand their structural and functional properties.

Design of Phthalazinone-Based Multidentate Ligands

Building upon the fundamental principles of coordination chemistry, this compound can serve as a foundational building block for the design of more complex multidentate ligands. Multidentate ligands are organic molecules that have multiple donor atoms capable of binding to a single metal ion, leading to the formation of highly stable chelate complexes.

The synthesis of multidentate ligands from heterocyclic precursors is a well-established strategy in coordination chemistry. For example, hydrazone derivatives, which share structural similarities with phthalazinones, are known to act as multidentate ligands, with the number of coordination sites being tunable through appropriate substitutions. mtct.ac.in The phthalazinone structure itself can be chemically modified to introduce additional coordinating groups. For instance, functional groups containing nitrogen, oxygen, or sulfur atoms could be attached to the phthalazinone core to increase its denticity.

The ethyl group at the N2 position of this compound provides a site for further chemical modification. This position could be functionalized to introduce arms containing additional donor atoms, thereby creating bidentate, tridentate, or even polydentate ligands. The design possibilities are extensive and could lead to ligands with tailored properties for specific applications, such as catalysis, sensing, or the construction of metal-organic frameworks (MOFs).

Development of Corrosion Inhibitors (Mechanistic Understanding of Adsorption)

The search for effective corrosion inhibitors is a critical area of materials science, and organic heterocyclic compounds have shown great promise in this regard. The mechanism of corrosion inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Phthalocyanine (B1677752) and its derivatives, which are structurally large macrocyclic compounds containing multiple nitrogen atoms, have been investigated as corrosion inhibitors. taylorfrancis.com Their effectiveness is attributed to their ability to spontaneously react with metallic surfaces to form chelating complexes. taylorfrancis.com Similarly, benzothiazole (B30560) derivatives have been shown to be effective corrosion inhibitors for aluminum in acidic media, with their inhibition efficiency dependent on their concentration. researchgate.net The adsorption of these molecules on the metal surface follows established models like the Langmuir adsorption isotherm, indicating a monolayer coverage. taylorfrancis.com

Given that this compound contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons and a polarizable aromatic system, it possesses the key structural features required for a potential corrosion inhibitor. The molecule could adsorb onto a metal surface through several mechanisms:

Chemisorption: The nitrogen and oxygen atoms can donate their lone pair electrons to the vacant d-orbitals of the metal, forming coordinate covalent bonds.

Physisorption: Electrostatic interactions can occur between the charged metal surface and the charged inhibitor molecule.

π-electron interactions: The aromatic phthalazinone ring can interact with the metal surface through its delocalized π-electrons.

The presence of the bromo-substituent may further enhance the adsorption process through its electronic effects. A comprehensive understanding of the adsorption mechanism would require detailed studies using techniques such as electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and surface analysis methods.

Photophysical Properties and Potential for Optoelectronic Materials (e.g., luminescence, fluorescence probes)

Phthalazinone derivatives have emerged as a promising class of materials for optoelectronic applications due to their interesting photophysical properties. nih.govosf.io The core structure possesses a conjugated π-electron system, which is fundamental for light absorption and emission processes.

Research on fluorescent phthalazinone derivatives has demonstrated their potential as optical probes for bio-imaging. nih.govosf.io The design strategy for these probes often involves extending the conjugation of the phthalazinone system and coupling it with electron-donating aromatic groups. nih.govosf.io This "push-pull" electronic structure can lead to compounds with strong fluorescence and large Stokes shifts.

The potential photophysical properties of this compound and its derivatives could be harnessed for various applications, including:

Organic Light-Emitting Diodes (OLEDs): As emissive or host materials.

Fluorescent Probes: For sensing specific analytes or for biological imaging. nih.govosf.io

Photodynamic Therapy: Where photosensitizers generate reactive oxygen species upon light irradiation. rsc.orgrsc.org

To illustrate the photophysical properties of related compounds, the following table presents data for some substituted zinc phthalocyanines, which are also being investigated for their photo-sensitizing properties. rsc.orgresearchgate.net

| Compound | Absorption λmax (nm) | Emission λEm (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Unsubstituted ZnPc | 674 | 681 | 0.28 | 0.67 |

| Tetra-substituted ZnPc (ether) | 680 | 688 | 0.20 | 0.86 |

| Tetra-substituted ZnPc (thio) | 684 | 692 | 0.17 | 0.83 |

This table is for illustrative purposes and shows data for related phthalocyanine compounds, not this compound.

Further experimental and theoretical studies are necessary to fully elucidate the photophysical properties of this compound and to explore its potential in the exciting field of optoelectronic materials.

5 Bromo 2 Ethylphthalazin 1 2h One As a Versatile Synthetic Building Block

Utility in the Construction of Complex Heterocyclic Systems

5-Bromo-2-ethylphthalazin-1(2H)-one serves as a foundational building block for the synthesis of more elaborate heterocyclic architectures. ossila.comsigmaaldrich.com The presence of the bromine atom at the 5-position provides a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the fusion of additional rings and the introduction of diverse substituents.

A primary application of this compound is in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for creating new bonds to the phthalazinone core. nih.govmdpi.com For instance, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position by coupling with the corresponding boronic acids or esters. uzh.chresearchgate.net This strategy has been employed to synthesize a variety of substituted phthalazinones with potential applications in drug discovery and materials science. jst.go.jpresearchgate.net

Similarly, the Buchwald-Hartwig amination offers a direct route to introduce nitrogen-based functionalities. beilstein-journals.orgnih.gov This is particularly valuable for creating derivatives with potential biological activity, as the amino group can serve as a key pharmacophore or a point for further diversification. nih.govsemanticscholar.org The ability to construct these complex systems from a readily available precursor highlights the strategic importance of this compound in modern organic synthesis. researchgate.netchebanov.org

Strategies for Further Functionalization of the Halogenated and N-Alkylated Phthalazinone Core

The this compound molecule possesses two primary sites for functionalization: the C5-bromo group and the N2-ethyl group. bldpharm.com The bromine atom, an excellent leaving group in palladium-catalyzed reactions, is the most common site for modification. mdpi.com

Functionalization via Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Resulting Functionality |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | C-C bond (Aryl/heteroaryl substituent) |

| Buchwald-Hartwig | Amines, amides | C-N bond (Amino, amido functionalities) |

| Sonogashira | Terminal alkynes | C-C bond (Alkynyl substituent) |

| Heck | Alkenes | C-C bond (Alkenyl substituent) |

| Stille | Organostannanes | C-C bond (Various organic groups) |

These reactions provide a modular approach to a wide range of derivatives. The N-ethyl group, while generally less reactive, can potentially be modified or cleaved under specific conditions, although this is a less common strategy. The primary focus remains on the versatile chemistry of the bromine substituent.

Chemo- and Regioselective Transformations for Diverse Molecular Scaffolds

The strategic placement of the bromo and ethyl groups on the phthalazinone core allows for a high degree of chemo- and regioselectivity in its reactions. nih.gov Palladium-catalyzed cross-coupling reactions, for example, selectively target the carbon-bromine bond without affecting other potentially reactive sites on the molecule, such as the carbonyl group or the aromatic ring. nih.govresearchgate.net

This selectivity is crucial for the controlled synthesis of complex molecules. For instance, in a multi-step synthesis, the bromine atom can be replaced with one functional group via a Suzuki coupling, and then other parts of the molecule can be modified without disturbing the newly introduced group. researchgate.net This orthogonal reactivity is a key advantage of using this compound as a building block.

Furthermore, the electronic nature of the phthalazinone ring system can influence the regioselectivity of certain reactions. The electron-withdrawing effect of the carbonyl group and the nitrogen atoms can direct incoming reagents to specific positions, allowing for precise control over the final product's structure.

Precursor for Advanced Organic Materials and Functional Molecules

The diverse library of compounds accessible from this compound has significant implications for the development of advanced organic materials and functional molecules. osf.io The phthalazinone scaffold itself is a known pharmacophore, and derivatives have been investigated for a variety of therapeutic applications. osf.ionih.gov

By strategically modifying the core structure using the methods described above, chemists can fine-tune the electronic and photophysical properties of the resulting molecules. This makes them attractive candidates for applications in:

Organic Light-Emitting Diodes (OLEDs): The extended π-systems that can be created through cross-coupling reactions are often fluorescent or phosphorescent, a key requirement for emissive materials in OLEDs.

Organic Photovoltaics (OPVs): The ability to create donor-acceptor architectures by coupling electron-rich and electron-poor moieties to the phthalazinone core is a common strategy in the design of materials for organic solar cells.

Molecular Sensors: The introduction of specific binding sites or reporter groups can lead to molecules that change their optical or electronic properties in the presence of certain analytes, forming the basis of chemical sensors.

Pharmaceuticals: The phthalazinone core is a privileged structure in medicinal chemistry, and the ability to readily synthesize a wide array of derivatives makes this compound a valuable starting point for drug discovery programs. jst.go.jpresearchgate.net For example, phthalazinone derivatives have been explored as PARP inhibitors for cancer therapy. jst.go.jp

The versatility of this compound as a synthetic building block, coupled with the important functional properties of the resulting molecules, ensures its continued importance in both academic and industrial research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-ethylphthalazin-1(2H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bromo-substitution, while ethanol is suitable for milder conditions .

- Catalysts : KOH or H2SO4 may accelerate cyclization steps in phthalazinone formation .

- Temperature control : Reactions often require 60–80°C for oxadiazole ring formation, monitored via TLC .

- Characterization : Confirm purity and structure using <sup>1</sup>H/<sup>13</sup>C NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and IR (C=O stretch ~1700 cm<sup>−1</sup>) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Analytical workflow :

Spectroscopic cross-validation : Combine NMR (to identify ethyl and bromo substituents) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

X-ray crystallography : Resolve ambiguous stereochemistry or packing effects, if single crystals are obtainable .

HPLC purity analysis : Use a C18 column with acetonitrile/water gradients to detect impurities >0.5% .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific bioactivities?

- Approach :

- Docking studies : Use software like AutoDock Vina to predict interactions between the phthalazinone core and biological targets (e.g., kinases). The bromo group may enhance halogen bonding with protein pockets .

- DFT calculations : Analyze electron density maps to optimize substituent positions for improved binding affinity or solubility .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case example : If NMR shows unexpected splitting patterns:

Variable-temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

2D experiments (COSY, NOESY) : Identify through-space correlations to confirm substituent orientation .

Alternative techniques : Use <sup>19</sup>F NMR (if fluorinated analogs exist) or EPR for radical intermediates .

Q. How can reaction mechanisms for bromo-substitution in phthalazinone derivatives be experimentally probed?

- Kinetic studies :

- Monitor reaction progress via <sup>79/81</sup>Br isotopic labeling and track intermediates using LC-MS .

- Isotope effects : Compare rates of <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H substitutions to identify rate-determining steps .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.